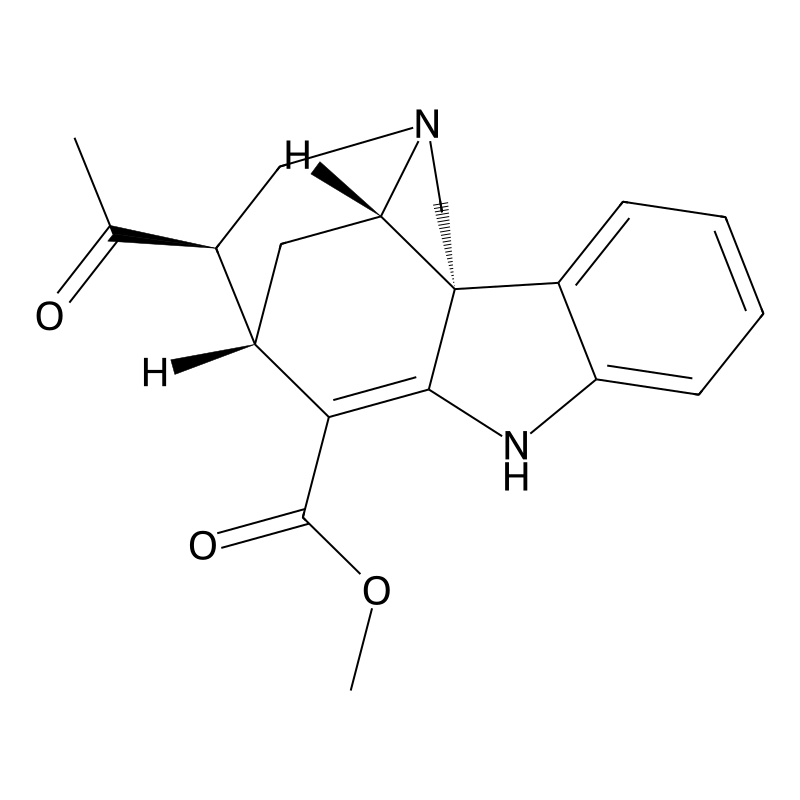

(-)-Alstolucine F

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

(-)-Alstolucine F is a naturally occurring alkaloid belonging to the family of compounds derived from the Alstonia plant species. This compound is characterized by its complex structure, which includes a bicyclic framework that is typical of many indole alkaloids. The stereochemistry of (-)-Alstolucine F contributes significantly to its biological activity and potential therapeutic applications. It is particularly noted for its structural similarity to other alkaloids in the Strychnos and Alstonia genera, which are known for their diverse pharmacological properties.

The chemical reactivity of (-)-Alstolucine F can be explored through various synthetic pathways and transformations. Key reactions include:

- Oxidation: (-)-Alstolucine F can undergo oxidation to form different derivatives, which may include hydroxylated or N-oxidized forms.

- Cycloaddition: The compound can participate in cycloaddition reactions, particularly dipolar cycloadditions, which are instrumental in forming more complex structures.

- Rearrangements: It has been proposed that (-)-Alstolucine F can rearrange to yield other alkaloids, such as alstonlarsine A, through mechanisms involving hydride shifts and Mannich-type cyclizations .

(-)-Alstolucine F exhibits various biological activities that make it a subject of interest in pharmacological research. Some reported activities include:

- Antimicrobial Effects: Similar compounds have shown antimicrobial properties, suggesting that (-)-Alstolucine F may possess similar effects.

- Cytotoxicity: Studies indicate potential cytotoxic effects against certain cancer cell lines, making it a candidate for further investigation in cancer therapy.

- Neuropharmacological Effects: Alkaloids from the Alstonia genus are often studied for their neuroactive properties, which may extend to (-)-Alstolucine F.

The synthesis of (-)-Alstolucine F has been achieved through several methods, often involving multi-step synthetic routes. Key approaches include:

- Total Synthesis from Precursors: Utilizing indole-based precursors and employing strategies such as oxidation and cycloaddition to construct the compound's framework.

- Biogenetic Pathways: Exploring biosynthetic routes that suggest the transformation of simpler alkaloids into (-)-Alstolucine F through enzymatic processes .

- Sequential Cycloaddition Strategies: Recent studies have proposed using sequential cycloadditions to construct the bicyclic structure efficiently .

Due to its biological activities, (-)-Alstolucine F has potential applications in:

- Pharmaceutical Development: As a lead compound for developing new antimicrobial or anticancer drugs.

- Natural Product Chemistry: Serving as a reference compound in studies aimed at understanding the chemistry of related alkaloids.

Interaction studies involving (-)-Alstolucine F have focused on its binding affinity and effects on biological targets. Research indicates that it may interact with specific receptors or enzymes relevant to its pharmacological effects. These studies help elucidate the mechanism of action and potential therapeutic uses of the compound.

(-)-Alstolucine F shares structural similarities with several other alkaloids, particularly those from the Strychnos and Alstonia genera. Below is a comparison highlighting its uniqueness:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Alstolucine B | Similar bicyclic structure | Antimicrobial, cytotoxic |

| Akuammicine | Indole-based structure | Antimalarial, neuroactive |

| Alstonlarsine A | Derived from alstolucines | Cytotoxic, potential anti-cancer |

| Strychnine | Contains a similar indole framework | Highly toxic, neurotoxic effects |

Uniqueness of (-)-Alstolucine F

(-)-Alstolucine F is unique due to its specific stereochemistry and potential biogenetic pathways leading to its formation from simpler alkaloids. Its distinct biological profile sets it apart from closely related compounds, offering insights into new therapeutic avenues.

Proposed Biogenetic Pathways from Strychnos Precursors

The biosynthetic origin of (-)-alstolucine F represents a fascinating convergence of Strychnos and Alstonia alkaloid pathways, highlighting the remarkable chemical diversity achievable from common monoterpene indole alkaloid precursors [1] [2]. Recent research has revealed that (-)-alstolucine F, along with its C20-epimer alstolucine B, serves as a crucial intermediate in the biosynthesis of more complex alkaloids, particularly alstonlarsine A [1] [2].

The proposed biogenetic pathway for (-)-alstolucine F begins with the universal precursor strictosidine, formed through the stereoselective Pictet-Spengler condensation between tryptamine and secologanin catalyzed by strictosidine synthase [3] [4]. This enzyme represents one of the most well-characterized alkaloid biosynthetic enzymes and catalyzes the first committed step of monoterpene indole alkaloid biosynthesis [5]. Following strictosidine formation, the pathway diverges through a series of oxidative transformations mediated by specialized enzymes that direct the metabolic flux toward Strychnos-type alkaloids [2] [6].

A particularly significant aspect of (-)-alstolucine F biosynthesis involves its relationship to akuammicine, a key intermediate in Strychnos alkaloid formation. The conversion pathway proceeds through strictosidine aglycone, which undergoes reduction and oxidation steps catalyzed by a tandem enzyme system comprising an alcohol dehydrogenase (designated GS) and a cytochrome P450 enzyme (GO) [6]. These enzymes work in concert to transform the basic monoterpene indole scaffold into the characteristic Strychnos framework, with (-)-alstolucine F representing a critical branch point in this transformation [6].

Recent synthetic studies have provided compelling evidence for a novel biogenetic proposal involving (-)-alstolucine F as a precursor to alstonlarsine A through a remarkable cascade rearrangement [1] [2]. This proposal represents the first documented example of the "tertiary-amino effect" in alkaloid biogenesis, involving a hydride-shift-based internal redox trigger of a Mannich cyclization [1]. The transformation sequence involves nitrogen-methylation of alstolucines B and F, followed by beta-elimination to generate an enone intermediate, which then undergoes a rare 1,7-hydride shift and subsequent Mannich cyclization to form the complex hexacyclic architecture of alstonlarsine A [1].

The chemical feasibility of this proposed pathway has been demonstrated through biomimetic synthesis, where heating (-)-alstolucine F and alstolucine B adsorbed on silica gel successfully produced alstonlarsine A in 46-51% yield [1]. This transformation showcases the potential for deep-seated rearrangements under relatively mild conditions, suggesting that similar processes may occur in biological systems [1].

| Precursor Alkaloid | Intermediate Products | Final Products | Key Transformation | Biosynthetic Significance |

|---|---|---|---|---|

| Strictosidine | Strictosidine aglycone | Various monoterpene indole alkaloids | Pictet-Spengler condensation | Universal precursor for all monoterpene indole alkaloids |

| Akuammicine | Deformylgeissoschizine | Strychnos alkaloids | Sequential oxidation and rearrangement | Central intermediate for Strychnos alkaloids |

| Alstolucines B and F | Enone intermediate | Alstonlarsine A | Nitrogen-methylation, beta-elimination, cascade rearrangement | First example of tertiary-amino effect in alkaloid biosynthesis |

| N(4)-demethylalstogustine | Multiple oxidized forms | Alstonlarsine A | Multi-stage rearrangement | Alternative pathway to alstonlarsine A |

| Geissoschizine | Rhazimal | Akuammiline alkaloids | Cyclization via P450-mediated reactions | Pathway divergence point for alkaloid diversity |

Enzymatic Mechanisms in Alstonia Metabolite Production

The enzymatic machinery responsible for (-)-alstolucine F biosynthesis represents a sophisticated network of specialized enzymes that have evolved to catalyze complex transformations with remarkable specificity and efficiency [7] [8]. Understanding these enzymatic mechanisms is crucial for comprehending how plants generate such structural diversity from relatively simple precursors.

Strictosidine synthase stands as the foundational enzyme in (-)-alstolucine F biosynthesis, catalyzing the stereoselective condensation of tryptamine and secologanin to yield strictosidine [5] [9]. This enzyme exhibits exceptional substrate specificity and stereochemical control, ensuring the formation of the correct stereoisomer required for downstream transformations [5]. Recent structural studies have revealed the molecular basis for this specificity, showing how the enzyme active site precisely positions the substrates for optimal reactivity [5].

Cytochrome P450 enzymes play pivotal roles in the diversification of monoterpene indole alkaloids, with recent discoveries revealing their central importance in directing metabolic flux toward different alkaloid classes [7] [8]. Two paralogous cytochrome P450 enzymes from Alstonia scholaris, rhazimal synthase (AsRHS) and geissoschizine oxidase (AsGO), have been identified as key branch point enzymes that determine whether the common precursor geissoschizine is converted toward akuammiline or Strychnos alkaloids, respectively [8]. These enzymes demonstrate how subtle changes in active site architecture can dramatically alter product specificity [8].

The mechanism of geissoschizine oxidase (AsGO) involves oxidative cyclization that directs the pathway toward Strychnos-type alkaloids, including (-)-alstolucine F [8]. This enzyme utilizes molecular oxygen and NADPH as cofactors to catalyze the complex rearrangement of the geissoschizine substrate [8]. Mutagenesis studies have revealed that a single amino acid residue difference between AsGO and AsRHS is sufficient to switch the enzymatic reaction outcome and impact cyclization regioselectivity [8].

The alcohol dehydrogenase GS represents another crucial enzyme in the pathway, working in tandem with the cytochrome P450 GO to convert strictosidine aglycone into akuammicine [6]. This enzyme catalyzes reduction reactions that are essential for the proper stereochemical configuration required for subsequent transformations [6]. The coordinated action of GS and GO demonstrates the importance of enzyme pairs in alkaloid biosynthesis, where sequential reactions must occur in precise order to achieve the desired product [6].

NADPH-dependent oxidoreductases contribute to the final modifications that generate the specific structural features of (-)-alstolucine F [8]. These enzymes utilize NADPH as an electron donor to drive oxidative transformations that introduce functional groups critical for biological activity [10]. The regulation of these enzymes is often tissue-specific and can be induced by various environmental factors, allowing plants to modulate alkaloid production in response to changing conditions [9] [11].

| Enzyme Class | Substrate | Product | Mechanism | Regulation | Cellular Location |

|---|---|---|---|---|---|

| Strictosidine synthase | Tryptamine + Secologanin | Strictosidine | Pictet-Spengler condensation | Constitutive expression | Cytoplasm |

| Cytochrome P450 (AsGO) | Geissoschizine | Strychnos alkaloids | Oxidative cyclization | Stress-induced upregulation | Endoplasmic reticulum |

| Cytochrome P450 (AsRHS) | Geissoschizine | Akuammiline alkaloids | Alternative cyclization pathway | Tissue-specific expression | Endoplasmic reticulum |

| Alcohol dehydrogenase (GS) | Strictosidine aglycone | Akuammicine | Reduction with rearrangement | Coordinated with GO enzyme | Cytoplasm |

| NADPH oxidoreductase | Akuammiline precursors | Modified akuammiline | NADPH-dependent oxidation | Secondary metabolism pathway | Chloroplast/Cytoplasm |

| BAHD acyltransferase | Akuammiline intermediates | Final akuammiline | Acetyl transfer | Final biosynthetic step | Cytoplasm |

Recent advances in transcriptomic analysis and metabolic engineering have accelerated the discovery of novel enzymes involved in (-)-alstolucine F biosynthesis [10] [12]. These approaches combine genomic sequencing with gene expression analysis to identify candidate genes that can then be functionally characterized through heterologous expression systems [12]. The identification of these enzymes not only advances our understanding of alkaloid biosynthesis but also provides tools for biotechnological applications in the production of valuable compounds [13] [14].

Ecological Role in Plant Defense Systems

The ecological significance of (-)-alstolucine F and related alkaloids extends far beyond their chemical complexity, representing sophisticated defense systems that have evolved to protect Alstonia species against a diverse array of biological threats [15] [16]. These compounds function as integral components of plant chemical defense networks, operating through multiple mechanisms to ensure plant survival and reproductive success.

Direct toxicity represents the most immediately apparent defensive function of (-)-alstolucine F against generalist herbivores [15] [16]. These alkaloids exert their toxic effects through multiple modes of action, including membrane disruption, inhibition of nutrient and ion transport, and interference with signal transduction processes [16] [17]. The molecular targets of (-)-alstolucine F include various enzyme systems essential for herbivore physiology, particularly those involved in neurological function and cellular metabolism [18] [17]. Generalist herbivores, lacking specific adaptations to these compounds, experience significant deterrent effects that reduce feeding pressure on Alstonia plants [19] [20].

The antifeedant properties of (-)-alstolucine F contribute to plant protection through behavioral modification of potential herbivores [19] [18]. These alkaloids impart deterrent tastes and odors that discourage feeding attempts, even at concentrations below those required for direct toxicity [18] [21]. The effectiveness of this mechanism is particularly pronounced against naive herbivores encountering Alstonia alkaloids for the first time, suggesting an important role in protecting plants from occasional herbivore encounters [19].

Antimicrobial activity represents another crucial defensive function, with (-)-alstolucine F and related compounds demonstrating effectiveness against various pathogenic fungi and bacteria [22] [23]. The antimicrobial mechanisms involve cell wall disruption and interference with essential metabolic processes in target microorganisms [23]. This activity is particularly important for root protection, where high concentrations of alkaloids in root tissues provide a chemical barrier against soil-borne pathogens [23]. The distribution of alkaloids within plant tissues reflects their defensive priorities, with highest concentrations typically found in organs most vulnerable to attack or most critical for plant survival [21] [23].

Induced defense responses involving (-)-alstolucine F demonstrate the dynamic nature of plant chemical defense systems [15] [24]. Upon herbivore attack or pathogen infection, Alstonia species can rapidly increase alkaloid synthesis through jasmonates-mediated signaling pathways [15] [24]. This induced response allows plants to allocate metabolic resources efficiently, producing defensive compounds only when needed while avoiding the continuous metabolic costs of constitutive defense [25] [24].

The role of (-)-alstolucine F in multi-trophic interactions extends beyond direct plant-herbivore relationships to encompass complex ecological networks [15] [24]. These alkaloids can function as chemical signals that attract natural enemies of herbivores, providing indirect protection through biological control mechanisms [24]. Some alkaloids may also affect pollinator behavior, potentially influencing plant reproductive success through effects on nectar chemistry [26].

Specialist herbivores have evolved unique relationships with (-)-alstolucine F and related alkaloids, often sequestering these compounds for their own defensive purposes [19] [23]. This co-evolutionary relationship demonstrates the arms race between plants and their adapted herbivores, where plant defensive compounds become tools in the herbivores' own survival strategies [19]. Such interactions highlight the complex ecological roles of alkaloids beyond simple toxicity.

| Defense Mechanism | Target Organisms | Mode of Action | Alkaloid Examples | Effectiveness | Cost to Plant |

|---|---|---|---|---|---|

| Direct toxicity | Generalist herbivores | Membrane disruption, enzyme inhibition | Alstolucines, strictamine, akuammidine | High against non-adapted herbivores | High metabolic cost |

| Antifeedant activity | Chewing insects | Deterrent taste and odor | Picrinine, scholaricine, vallesamine | Moderate to high deterrent effect | Moderate cost, persistent effect |

| Antimicrobial activity | Pathogenic fungi and bacteria | Cell wall disruption, metabolic interference | Various indole alkaloids | Variable, species-dependent | Low to moderate cost |

| Induced defense response | Various herbivores and pathogens | Rapid alkaloid synthesis upon attack | Jasmonates-induced alkaloids | Rapid response, high effectiveness | High initial cost, efficient targeting |

| Multi-trophic interactions | Pollinators and natural enemies | Attraction and protection services | Nectar alkaloids | Complex, ecosystem-dependent | Generally low cost, high benefit |

The growth-defense trade-off represents a fundamental constraint governing the evolution and expression of (-)-alstolucine F-based defense systems [25]. Plants must balance the metabolic costs of alkaloid production against the benefits of protection from herbivores and pathogens [25]. This trade-off has led to sophisticated regulatory mechanisms that optimize defense investment based on environmental conditions, plant developmental stage, and resource availability [25] [24].

The spatial and temporal regulation of (-)-alstolucine F accumulation reflects the strategic deployment of chemical defenses [21]. Young leaves and reproductive organs typically contain higher alkaloid concentrations than mature tissues, reflecting their greater value to plant fitness and vulnerability to attack [21]. Seasonal variations in alkaloid content may correspond to periods of increased herbivore pressure or pathogen risk [27] [28].

Recent research has revealed the importance of alkaloid diversity in maintaining effective defense systems [15] [23]. The presence of multiple structurally related compounds, including (-)-alstolucine F and its analogs, may prevent or delay the evolution of resistance by herbivores and pathogens [15]. This chemical diversity represents an evolutionary strategy for maintaining defensive effectiveness in the face of constant selective pressure from natural enemies [15] [23].

XLogP3

Wikipedia

Dates

Explore Compound Types